molecular formula C17H16Br2OS2 B11683094 2,4-Dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

2,4-Dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

Cat. No.: B11683094
M. Wt: 460.3 g/mol
InChI Key: CUPPDGXDDGSZIT-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol is a complex organic compound that features a phenol group substituted with bromine atoms and a benzodithiepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol typically involves multi-step organic reactions. The starting materials often include brominated phenols and benzodithiepin derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2,4-Dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, leading to various biological effects. The bromine atoms and benzodithiepin moiety may also contribute to the compound’s activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: A simpler compound with similar bromine substitution but lacking the benzodithiepin moiety.

    6-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol: Similar structure but without bromine atoms.

Uniqueness

2,4-Dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol is unique due to the combination of bromine atoms and the benzodithiepin moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16Br2OS2

Molecular Weight

460.3 g/mol

IUPAC Name

2,4-dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

InChI

InChI=1S/C17H16Br2OS2/c1-9-3-11-7-21-17(22-8-12(11)4-10(9)2)14-5-13(18)6-15(19)16(14)20/h3-6,17,20H,7-8H2,1-2H3

InChI Key

CUPPDGXDDGSZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CSC(SC2)C3=C(C(=CC(=C3)Br)Br)O)C=C1C

Origin of Product

United States

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